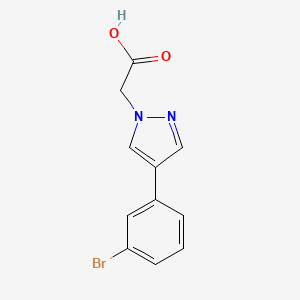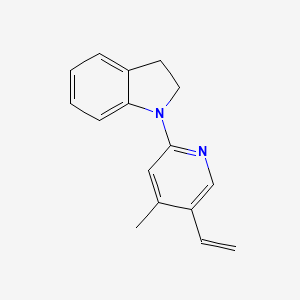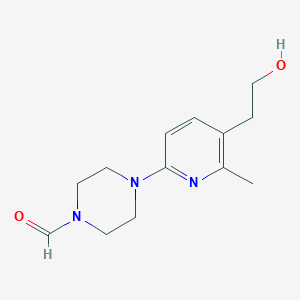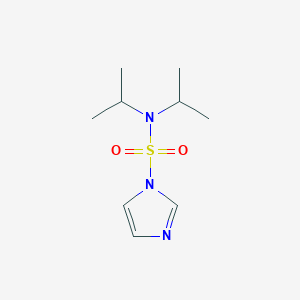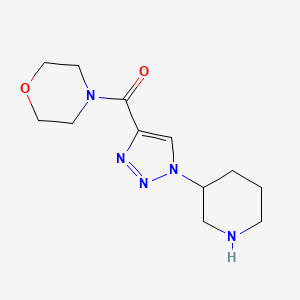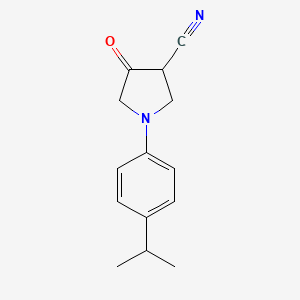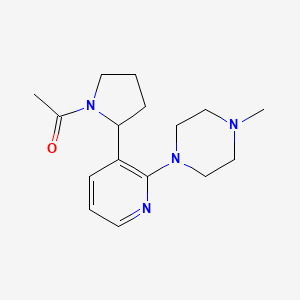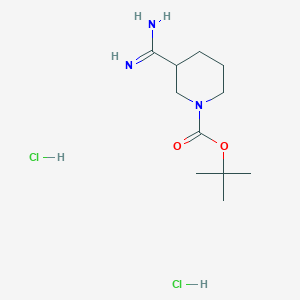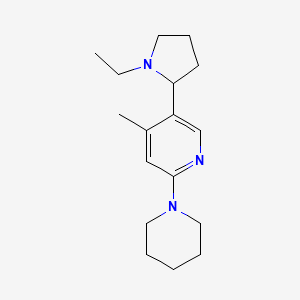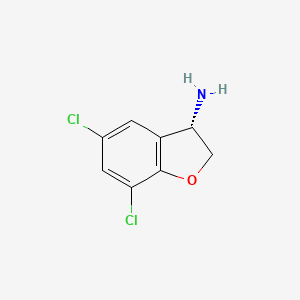
(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is an organic compound characterized by its unique structure, which includes a benzofuran ring substituted with chlorine atoms at positions 5 and 7, and an amine group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the reaction of a phenol derivative with an appropriate aldehyde under acidic conditions.
Chlorination: The benzofuran ring is then chlorinated at positions 5 and 7 using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The final step involves the introduction of the amine group at position 3. This can be accomplished through reductive amination using reagents such as sodium borohydride and an appropriate amine source.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine or alkyl derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.
Propiedades
Fórmula molecular |
C8H7Cl2NO |
|---|---|
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
(3S)-5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |
Clave InChI |
OKEOLIUJGZJCIX-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@H](C2=C(O1)C(=CC(=C2)Cl)Cl)N |
SMILES canónico |
C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


